molecular formula C14H12ClN3O2 B14997476 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14997476
M. Wt: 289.71 g/mol
InChI Key: OKDDFVNEISZWCX-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (molecular formula: C₁₄H₁₂ClN₃O₂) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at position 2 with a 3-chloro-4-ethoxyphenyl group (). The chloro and ethoxy substituents on the phenyl ring are hypothesized to enhance both binding affinity to biological targets and metabolic stability compared to simpler analogs .

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C14H12ClN3O2/c1-2-20-13-4-3-9(7-10(13)15)11-8-12-14(19)16-5-6-18(12)17-11/h3-8H,2H2,1H3,(H,16,19)

InChI Key

OKDDFVNEISZWCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-ethoxyaniline with a suitable pyrazole derivative in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Chlorine (Cl) : Positioned on the phenyl ring, it may undergo nucleophilic aromatic substitution under activating conditions.

  • Ethoxy (OCH₂CH₃) : An ether group that could participate in hydrolysis or alkylation reactions.

  • Pyrazinone Core : The fused pyrazolo[1,5-a]pyrazin-4(5H)-one ring system may engage in cyclocondensation or ring-opening reactions.

Nucleophilic Substitution

  • Reactivity : The chlorine atom on the phenyl ring may undergo substitution with nucleophiles (e.g., amines, alcohols) under activating conditions (e.g., Lewis acids, heat).

  • Conditions : Activated aromatic ring (via electron-withdrawing groups), elevated temperatures.

  • Outcome : Replacement of chlorine with a nucleophile, yielding substituted derivatives.

Cyclocondensation Reactions

  • Reactivity : The pyrazinone core may react with aldehydes, ketones, or amines to form fused ring systems.

  • Conditions : Acidic or basic catalysis, reflux .

  • Outcome : Formation of polycyclic compounds with enhanced stability or bioactivity.

Hydrolysis of Ethoxy Group

  • Reactivity : The ethoxy group could hydrolyze under acidic or basic conditions to form a phenolic hydroxyl group.

  • Conditions : H₃O⁺ or RO⁻ (e.g., NaOH), heat.

  • Outcome : Conversion of the ethoxyphenyl moiety to a hydroxyphenyl group.

Alkylation/Alkylation Reactions

  • Reactivity : The dimethylbenzyl substituent may participate in alkylation reactions (e.g., Friedel-Crafts alkylation).

  • Conditions : Alkylation agents (e.g., alkyl halides), Lewis acids.

  • Outcome : Extended alkyl chains or branched derivatives.

Analytical and Reaction Optimization

  • Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm reaction outcomes .

  • Controlled Conditions : Reaction yields and purity depend on precise control of temperature, solvent choice, and reagent stoichiometry .

Data Table: Reaction Types and Conditions

Reaction Type Reagents/Conditions Key Functional Group Outcome
Nucleophilic substitutionNucleophile (e.g., NH₃), heatChlorine (Cl)Substituted phenyl derivative
CyclocondensationAldehyde/ketone, acid/basePyrazinone coreFused polycyclic compound
Hydrolysis (ethoxy group)H₃O⁺/RO⁻, heatEthoxy (OCH₂CH₃)Hydroxyphenyl derivative
AlkylationAlkyl halide, Lewis acidDimethylbenzyl groupExtended alkyl chain derivatives

Research Implications

While specific reaction data for this compound is limited, its structural similarity to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives and dihydro-pyrazolo[1,5-a]pyrazines suggests potential applications in medicinal chemistry, particularly in anti-infective or anticancer drug development. Further studies are required to explore its reactivity and biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This can lead to the disruption of key cellular processes such as DNA replication or protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs of this compound differ primarily in the substituents on the phenyl ring or pyrazolo-pyrazinone core. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (Position 2) Molecular Formula logP* Anticancer Activity (IC₅₀, μM) References
Target Compound 3-Chloro-4-ethoxyphenyl C₁₄H₁₂ClN₃O₂ 2.93† Not reported
2-(4-Ethylphenyl) analog 4-Ethylphenyl C₁₄H₁₃N₃O ~3.0 Moderate (A549: ~10 μM)
2-(3,4-Dimethylphenyl) analog 3,4-Dimethylphenyl C₁₄H₁₃N₃O ~3.2 High (A549: <5 μM)
2-(4-Fluorophenyl) analog 4-Fluorophenyl C₁₂H₉FN₃O ~2.8 Low (A549: >20 μM)
Ferrocenyl derivative‡ Ferrocenyl group C₁₈H₁₄FeN₃O N/A High (A549: <2 μM)

*Estimated from similar analogs ().
†Predicted using SMILES data ().
‡Includes a redox-active ferrocene moiety ().

Key Observations:

  • Alkyl Groups (Ethyl, Methyl): Methyl/ethyl substituents enhance hydrophobicity and potency, as seen in the 3,4-dimethylphenyl analog (IC₅₀ <5 μM) .
  • Ferrocenyl Derivatives: Incorporation of ferrocene significantly boosts activity (IC₅₀ <2 μM), likely due to redox-mediated mechanisms .

Biological Activity

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C14H12ClN3O2
  • Molecular Weight : 289.72 g/mol
  • CAS Number : 1255783-41-5
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF7 (breast cancer), Hep-2 (laryngeal carcinoma), and A549 (lung cancer).
  • IC50 Values :
    • MCF7: IC50=3.79μM\text{IC}_{50}=3.79\,\mu M
    • Hep-2: IC50=3.25mg/mL\text{IC}_{50}=3.25\,mg/mL
    • A549: IC50=26μM\text{IC}_{50}=26\,\mu M .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

Table of Biological Activity

Cell Line IC50 Value (µM) Reference
MCF73.79
Hep-23.25 mg/mL
A54926

Case Studies and Research Findings

  • Study on Pyrazole Derivatives :
    A comprehensive review highlighted the potential of pyrazole derivatives as anticancer agents. The study reported that several compounds showed promising results against various cancer cell lines with specific focus on their structure-activity relationships .
  • Mechanistic Insights :
    In vitro studies demonstrated that certain pyrazolo derivatives can enhance or suppress cytotoxic T lymphocyte (CTL) activity, suggesting a dual role in modulating immune responses alongside direct anticancer effects .
  • Comparative Analysis :
    A comparative analysis of different pyrazole compounds indicated that modifications in the chemical structure significantly influence their biological activity. For instance, the presence of electron-withdrawing groups was found to enhance anticancer potency .

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